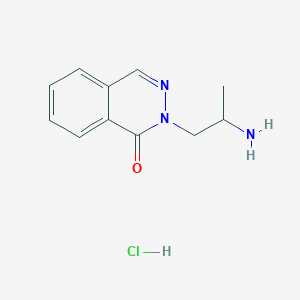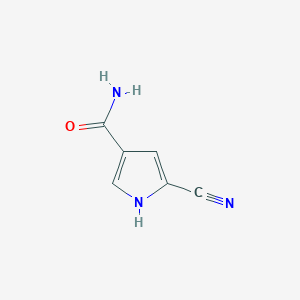![molecular formula C14H12BrClF3N B1377160 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride CAS No. 1423034-01-8](/img/structure/B1377160.png)
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Descripción general
Descripción
“4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline” is a chemical compound with the CAS Number: 1041538-12-8 . It has a molecular weight of 330.15 . The IUPAC name for this compound is 4-bromo-N-[4-(trifluoromethyl)benzyl]aniline . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrF3N/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18/h1-8,19H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 330.15 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly significant due to its ability to improve the metabolic stability and bioavailability of therapeutic molecules . For instance, it can be used to develop analogs of existing drugs to enhance their efficacy or reduce side effects.
Material Science
Within material science, the compound’s bromine and trifluoromethyl functional groups make it a candidate for creating advanced polymers and coatings . These groups can facilitate the introduction of other functional moieties through substitution reactions, leading to materials with tailored properties like increased resistance to heat or chemical degradation.
Environmental Science
In environmental science, researchers can utilize this compound to study the degradation of fluorinated organic molecules in the environment . Understanding the breakdown process of such compounds is crucial for assessing their long-term environmental impact and developing strategies for remediation.
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reagent in chromatographic methods to detect, quantify, and study the behavior of similar organic compounds . Its distinct chemical structure allows for precise calibration in analytical instruments.
Biochemistry
Biochemically, the compound could be used to investigate the interaction between small molecules and biological macromolecules . The presence of the bromine atom allows for easy radiolabeling, which is useful in tracking the compound within biological systems.
Pharmacology
In pharmacology, the compound’s structural features are beneficial for drug design and discovery . The trifluoromethyl group, in particular, is known to mimic the thiol group in cysteine residues, which can be exploited to design enzyme inhibitors or receptor ligands.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactive sites enable it to undergo various chemical transformations, making it a valuable precursor for synthesizing a wide range of organic compounds .
Agrochemistry
Lastly, in agrochemistry, such compounds are explored for their potential use in developing new pesticides or herbicides. The trifluoromethyl group can impart properties like increased potency and selectivity towards target pests or weeds .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N.ClH/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18;/h1-8,19H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXJAAUEOOVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride | |
CAS RN |
1423034-01-8 | |
| Record name | Benzenemethanamine, N-(4-bromophenyl)-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



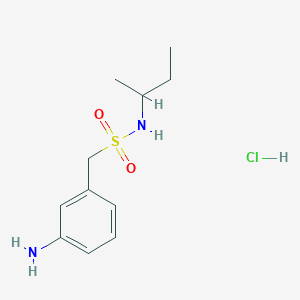
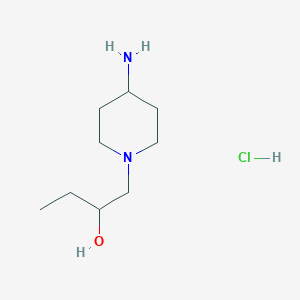

amine](/img/structure/B1377080.png)

![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
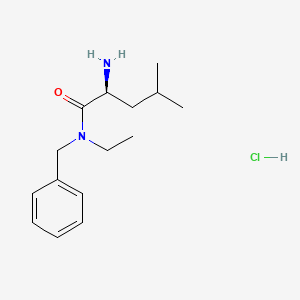
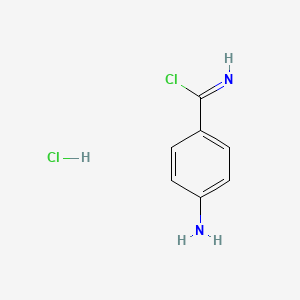
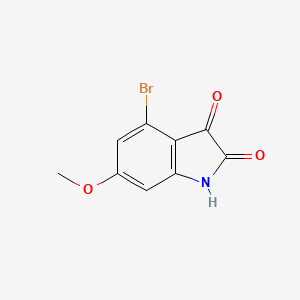
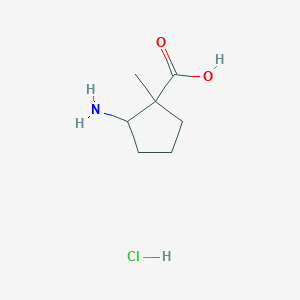
![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)
